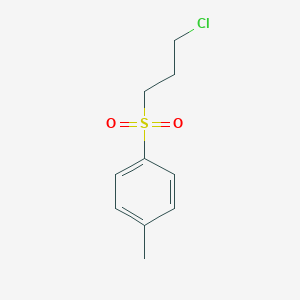

3-Chloropropyl p-tolyl sulfone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAIESQCUZLERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287428 | |

| Record name | 1-(3-Chloropropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-95-2 | |

| Record name | NSC51011 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chloropropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROPROPYL P-TOLYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Chloropropyl P Tolyl Sulfone

Intramolecular Cyclization Reactions

The intramolecular cyclization of 3-chloropropyl p-tolyl sulfone and its analogs has been a subject of detailed mechanistic study, providing insights into the formation of three-membered rings and the nature of the intermediates involved.

Formation of Cyclopropyl (B3062369) Sulfones via Base-Mediated Ring Closure

In the presence of a strong base, such as potassium t-butoxide in t-butyl alcohol, aryl 3-chloropropyl sulfones undergo an intramolecular cyclization to yield the corresponding aryl cyclopropyl sulfones in high yields. This reaction proceeds via a base-mediated 1,3-elimination mechanism. The initial step involves the abstraction of a proton from the carbon atom alpha to the sulfonyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon atom bearing the chlorine, leading to the formation of the cyclopropane (B1198618) ring and the expulsion of the chloride ion.

Kinetic Studies and Substituent Effects on Reaction Rates: A Hammett Analysis

Kinetic studies on the cyclization of various aryl 3-chloropropyl sulfones with different substituents on the aromatic ring have revealed a significant electronic effect on the reaction rate. A Hammett analysis, which correlates the reaction rates with the electronic properties of the substituents, yields a linear plot with a positive rho (ρ) value of +2.32. This positive ρ value indicates that electron-withdrawing substituents on the aryl ring accelerate the reaction, while electron-donating substituents retard it. This is consistent with a reaction mechanism where the formation of a carbanionic intermediate is a key step, as electron-withdrawing groups help to stabilize the negative charge on the carbanion.

Table 1: Hammett Correlation Data for the Cyclization of Aryl 3-Chloropropyl Sulfones

| Substituent (X) in X-C₆H₄SO₂CH₂CH₂CH₂Cl | σ Value | Relative Rate (k/k₀) |

|---|---|---|

| p-OCH₃ | -0.27 | 0.19 |

| p-CH₃ | -0.17 | 0.38 |

| H | 0 | 1.00 |

| p-Cl | +0.23 | 3.31 |

| m-Cl | +0.37 | 7.76 |

| p-NO₂ | +0.78 | 63.1 |

Data derived from studies on the cyclization of aryl 3-chloropropyl sulfones.

Isotopic Labeling Studies to Elucidate Reaction Pathways

Isotopic labeling studies have further illuminated the reaction mechanism. When aryl 3-chloropropyl sulfones are treated with a base in deuterated solvents, a rapid exchange of the hydrogen atoms on the methylene (B1212753) group adjacent to the sulfonyl group is observed. This indicates the reversible formation of a carbanion at this position. Furthermore, a kinetic isotope effect is observed. The rate of cyclization of 3-chloro-1,1-dideuteriopropyl p-tolyl sulfone in t-butyl [²H] alcohol is approximately twice that of the non-deuterated sulfone in regular t-butyl alcohol. This primary kinetic isotope effect further supports the notion that the formation of the carbanion is a crucial step in the reaction pathway.

Nucleophilic Substitution Reactions

Beyond intramolecular reactions, this compound and its derivatives are valuable reagents in intermolecular nucleophilic substitution reactions, particularly in the formation of new carbon-carbon bonds on aromatic systems.

Role as a Carbanion Precursor in Vicarious Nucleophilic Substitution (VNS)

This compound serves as a precursor for a tertiary carbanion in Vicarious Nucleophilic Substitution (VNS) reactions. researchgate.net VNS is a powerful method for the nucleophilic substitution of hydrogen in electron-deficient aromatic and heteroaromatic compounds, such as nitroarenes. organic-chemistry.org The general mechanism involves the generation of a carbanion from an α-chloroalkyl sulfone using a strong base. This carbanion then adds to the electron-deficient aromatic ring to form a σ-adduct. Subsequent base-induced β-elimination of HCl from the adduct regenerates the aromatic system, now substituted with the alkylsulfonyl group. organic-chemistry.org

In the case of tertiary carbanions derived from α-chloropropyl p-tolyl sulfone, reactions with nitroquinolines have been observed to sometimes lead to different orientation patterns or alternative reaction pathways compared to less sterically hindered carbanions. researchgate.net This highlights the influence of the steric bulk of the nucleophile on the course of VNS reactions.

Table 2: Representative VNS Reaction with an α-Chloroalkyl p-Tolyl Sulfone

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Nitrobenzene | Chloromethyl p-tolyl sulfone | Potassium t-butoxide | p-Nitrophenyl(p-tolylsulfonyl)methane |

This table illustrates a typical VNS reaction. While not the specific 3-chloropropyl derivative, it demonstrates the general transformation.

Reactivity of α-Chloropropyl p-tolyl Sulfone Carbanions with Activated Arenes and Heterocycles

The carbanion generated from α-chloroalkyl p-tolyl sulfones, including 2-chloropropyl p-tolyl sulfone, is a key intermediate in carbon-carbon bond formation. This nucleophile participates in Vicarious Nucleophilic Substitution (VNS) reactions, a powerful method for the alkylation of electron-deficient aromatic and heterocyclic rings. sci-hub.se In the VNS reaction, the carbanion adds to an electrophilic aromatic ring, followed by the elimination of a leaving group (in this case, chloride) from the nucleophile and a hydrogen from the aromatic ring. sci-hub.se

This methodology has been successfully applied to introduce (arylsulfonyl)alkyl substituents into various activated systems. For instance, the carbanions of α-chloroalkyl aryl sulfones are effective nucleophiles for the VNS reaction in nitroarenes. sci-hub.se The reaction proceeds efficiently, providing a direct route to nitroarylated sulfones.

Detailed studies have explored the reactivity of these sulfone carbanions with a range of heterocyclic compounds. Research has shown that various isomeric nitro-substituted N-ethylindazoles react with 2-chloropropyl p-tolyl sulfone to yield a variety of isomeric products through the VNS reaction. sci-hub.se Similarly, VNS reactions involving chloromethyl aryl sulfones have been used to prepare (nitroimidazolyl)methyl aryl sulfones, which have been investigated for their potential as bacteriostatic agents. sci-hub.se The C-8 position of certain pyridazine (B1198779) systems is activated for VNS attacks by carbanion precursors like α-chloropropyl p-tolyl sulfone. semanticscholar.org

The reaction conditions, particularly the base and solvent, are crucial for the success of these transformations. The table below summarizes representative examples of VNS reactions involving α-chloroalkyl p-tolyl sulfones with activated heterocycles.

| Reactant 1 (Sulfone) | Reactant 2 (Heterocycle) | Product Type | Ref |

| 2-Chloropropyl p-tolyl sulfone | Nitro-substituted N-ethylindazoles | Isomeric VNS products | sci-hub.se |

| Chloromethyl p-tolyl sulfone | 5-Nitroimidazoles | (Nitroimidazolyl)methyl aryl sulfones | sci-hub.se |

| α-Chloropropyl p-tolyl sulfone | 6-chloro-1,2,4-triazolo[4,3-b]pyridazine | C-8 Substituted product | semanticscholar.org |

Stereochemical Investigations in Sulfone-Mediated Displacement Reactions

Substitution reactions occurring at the carbon atom adjacent (alpha) to a sulfonyl group are known to be mechanistically complex and often proceed with difficulty. cdnsciencepub.com The direct displacement of a leaving group, such as a halide, via a standard SN2 mechanism is often hindered. Investigating the stereochemical outcome of these reactions is crucial for understanding the underlying mechanisms.

A key approach to studying these mechanisms involves using substrates with defined stereochemistry and analyzing the stereochemistry of the products. cdnsciencepub.com For example, the conversion of α-chloro-β-hydroxysulfones of known configuration into α,β-epoxysulfones has been used as a model system to probe the mechanism of displacement at the α-carbon. cdnsciencepub.com If the reaction proceeds through a standard SN2 pathway, inversion of configuration at the carbon center bearing the chlorine atom is expected. cdnsciencepub.com

However, experimental results suggest that the situation is more complex. While some findings are consistent with an SN2-like mechanism involving inversion of configuration, the intervention of facile side reactions, such as a "retro-aldol" process upon treatment with a base, can complicate the stereochemical analysis. cdnsciencepub.com Despite these challenges, detailed studies using ¹H NMR spectroscopy and X-ray crystallography to unequivocally determine the stereochemistry of the starting materials and products have provided significant insights. The results, though not always conclusive due to competing pathways, suggest that displacement often occurs in a manner consistent with an SN2 process. cdnsciencepub.com

Alternative Mechanistic Pathways in Sulfone-Adjacent Substitutions

The difficulties associated with direct SN2 displacement at a sulfone-adjacent carbon have led to the consideration of alternative mechanistic pathways. cdnsciencepub.com While nucleophiles like thiolate anions can effectively displace α-halides on sulfones, many other nucleophiles lead to reductive dehalogenation instead of substitution. cdnsciencepub.com

One proposed alternative pathway involves an initial attack of the nucleophile on the sulfonyl sulfur or the halogen atom, rather than the α-carbon. cdnsciencepub.com Another possibility that has been considered is an elimination-addition mechanism. sit.edu.cn Evidence for such alternative pathways has been found in specific cases. For example, it has been demonstrated that when thiolate anions react with an α-halo-β-ketosulfone in tetrahydrofuran, the substitution does indeed proceed through an alternative pathway. cdnsciencepub.com

Furthermore, the Ramberg-Bäcklund reaction, a classic transformation of α-halosulfones, is thought to operate through a mechanism that is not a simple SN2 displacement. cdnsciencepub.com These examples highlight that while the SN2 mechanism is a viable pathway for certain substrates and nucleophiles, it is not the only one, and alternative routes must be considered to fully account for the reactivity of α-chloroalkyl sulfones. cdnsciencepub.com

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Key Synthetic Intermediate for Complex Molecular Architectures

3-Chloropropyl p-tolyl sulfone serves as a crucial starting material for the synthesis of intricate and biologically significant molecules. The presence of both a nucleophilic substitution-prone chloro group and an electron-withdrawing sulfonyl group facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity allows for its use in sequential and tandem reactions, enabling the efficient construction of complex molecular frameworks from relatively simple precursors.

One notable application is in the synthesis of bioactive heterocyclic compounds. For instance, a related compound, 3-chloropropyl p-toluenesulfonate, is used in the synthesis of a key intermediate for certain kinase inhibitors. acs.org In this synthesis, the 3-chloropropoxy group is introduced via nucleophilic substitution and subsequently participates in a cyclization reaction to form a fused heterocycle. acs.org This highlights the utility of the 3-chloropropyl group, a core feature of this compound, in building complex, multi-cyclic systems with potential pharmaceutical applications.

Role in the Synthesis of Carbocyclic and Heterocyclic Ring Systems

The structure of this compound is ideally suited for the construction of both carbocyclic and heterocyclic rings. The presence of the reactive chloropropyl chain allows for intramolecular cyclization reactions, while the sulfonyl group can activate adjacent positions for nucleophilic attack or participate in various cyclization strategies.

In the realm of carbocyclic synthesis, aryl 3-chloropropyl sulfones react with a strong base like potassium t-butoxide to produce aryl cyclopropyl (B3062369) sulfones in high yields. ub.edu This intramolecular cyclization proceeds via the formation of a carbanion at the carbon alpha to the sulfonyl group, which then displaces the chloride ion.

The synthesis of heterocyclic systems using this compound is particularly well-documented, especially through vicarious nucleophilic substitution (VNS) reactions. researchgate.net In these reactions, the carbanion of this compound can add to electron-deficient aromatic or heteroaromatic rings, leading to the substitution of a hydrogen atom and the formation of a new carbon-carbon bond. This method has been employed in the synthesis of various substituted nitroquinolines and other nitrogen-containing heterocycles. researchgate.net For example, the reaction of nitroquinolines with the carbanion of 1-chloropropyl p-tolyl sulfone can lead to the formation of pyrroloquinoline derivatives, which are scaffolds found in numerous bioactive compounds. researchgate.net

The following table summarizes the synthesis of various heterocyclic systems using precursors derived from or related to this compound:

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Nitroquinolines | Carbanion of 1-chloropropyl p-tolyl sulfone | Pyrroloquinolines | - | researchgate.net |

| 2-3 (a heterocyclic precursor) | 4-(3-chloropropyl)morpholine | Ether 2-4 | 80 |

Functional Group Transformations and Derivatizations within the Sulfone Framework

The this compound molecule offers multiple sites for functional group interconversion, enhancing its synthetic utility. The primary transformations involve the chloro and sulfonyl groups.

The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functionalities. This nucleophilic substitution is a cornerstone of its application in building more complex molecules. ub.eduvanderbilt.edu

The sulfonyl group, while generally stable, can also be transformed. For instance, the entire p-tolylsulfonyl group can be removed under specific reductive conditions. More commonly, the sulfonyl group is used to activate adjacent positions for further reactions. Additionally, the p-tolylsulfonyl group itself can undergo rearrangement reactions, such as the acs.orgntu.edu.sg-rearrangement observed in certain sulfenylated allylic systems, leading to the formation of α,β-unsaturated ketones. researchgate.net Oxidation of related sulfide (B99878) precursors is a common method to generate the sulfone moiety. sigmaaldrich.com

Contributions to Specialty Chemical Synthesis

The versatility of this compound makes it a valuable precursor in the synthesis of specialty chemicals, which are compounds produced for specific, high-value applications, including pharmaceuticals and fine chemicals. Its ability to participate in the construction of complex heterocyclic scaffolds is particularly relevant in this context, as many specialty chemicals are based on such ring systems.

For example, the synthesis of bioactive agents often involves the alkylation of heterocyclic precursors with reagents like 4-(3-chloropropyl)morpholine, which shares the key reactive moiety of this compound. The resulting products are often intermediates in the synthesis of more complex, biologically active molecules. The general reactivity pattern of this compound in forming carbon-carbon and carbon-heteroatom bonds makes it a key building block for creating the intricate molecular architectures characteristic of many specialty chemicals. acs.orgresearchgate.netamazonaws.com

Integration of 3-Chloropropyl Moieties in Polymer and Advanced Materials Development

The 3-chloropropyl group, the reactive handle of this compound, is instrumental in the development of advanced polymers and materials. Its ability to undergo nucleophilic substitution allows for the post-polymerization modification of materials, enabling the introduction of a wide array of functional groups.

Nucleophilic Substitution for Side-Chain Functionalization in Poly(siloxane/double-decker silsesquioxane)

A significant application of the 3-chloropropyl moiety is in the synthesis and functionalization of poly(siloxane/double-decker silsesquioxane) (DDSQ) polymers. noaa.govresearchgate.netelsevierpure.com These inorganic-organic hybrid materials exhibit enhanced thermal stability and other desirable properties. The synthesis often involves the polycondensation of a di[(3-chloropropyl)isopropoxysilyl]-bridged DDSQ monomer. noaa.govresearchgate.netelsevierpure.com The resulting polymer possesses pendant 3-chloropropyl groups on its side chains.

These chloro groups serve as reactive sites for subsequent nucleophilic substitution reactions. noaa.govresearchgate.netelsevierpure.com This allows for the tailoring of the polymer's properties by introducing various functional groups. For example, a halogen exchange reaction with a bromide anion can be performed to create a more reactive bromine-containing polymer, which can then undergo further modifications. noaa.govresearchgate.netelsevierpure.com This ability to functionalize the polymer side-chains is crucial for developing materials with specific properties for various applications.

The table below details the synthesis and functionalization of a poly(siloxane/double-decker silsesquioxane) with 3-chloropropyl side groups:

| Polymer | Monomer(s) | Key Features | Reference |

| Chlorine-containing poly(siloxane/double-decker silsesquioxane) (P-Cl) | di[(3-chloropropyl)isopropoxysilyl]-bridged DDSQ and hexamethyltrisiloxane | High yield, ambient temperature synthesis, functionalizable side-chains | noaa.govresearchgate.netelsevierpure.com |

| Bromine-containing poly(siloxane/double-decker silsesquioxane) (P-Br) | P-Cl | More reactive than P-Cl, allows for further post-substitution modifications | noaa.govresearchgate.netelsevierpure.com |

Functional Group Precursors in Polymer Chemistry

The 3-chloropropyl group acts as a versatile precursor for introducing a variety of functionalities into polymers. vanderbilt.edu The ease of nucleophilic displacement of the chloride allows for the attachment of different chemical moieties, thereby altering the polymer's physical and chemical properties. This approach is fundamental in creating functional polymers for specific applications. For example, the introduction of polar groups can enhance hydrophilicity, while the attachment of cross-linking agents can improve mechanical strength. The ability to start with a polymer containing a common reactive handle like the 3-chloropropyl group and then diversify its functionality is a powerful strategy in polymer chemistry.

Application in the Synthesis of Pharmaceutical Intermediates

This compound is a valuable reagent in the field of pharmaceutical chemistry, primarily serving as an alkylating agent for the introduction of a 3-chloropropyl group into various molecular scaffolds. nih.gov This functional group is a key building block in the synthesis of a range of pharmaceutically active compounds, particularly those featuring a piperazine (B1678402) or related heterocyclic core. mdpi.com The utility of this compound stems from the good leaving group ability of the p-toluenesulfonate (tosylate) group, which facilitates nucleophilic substitution reactions.

One of the prominent applications of this compound is in the synthesis of intermediates for antipsychotic and antidepressant drugs. The piperazine moiety is a common structural feature in many central nervous system (CNS) active drugs, and its N-alkylation is a crucial step in their synthesis. mdpi.com this compound provides a reactive three-carbon chain that can be readily attached to a nitrogen atom of a piperazine ring. The terminal chloride on the appended propyl chain can then be used for subsequent chemical modifications, allowing for the construction of more complex drug molecules.

A notable example is the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride, a key intermediate for certain pharmaceutical agents. google.com In this synthesis, 1-(3-chlorophenyl)piperazine (B195711) hydrochloride is reacted with 1-bromo-3-chloropropane (B140262) to yield the desired product. google.com While this specific example uses 1-bromo-3-chloropropane, this compound can be employed as an alternative and often more reactive alkylating agent for such transformations due to the superior leaving group characteristics of the tosylate group compared to bromide.

Furthermore, research has shown the use of related compounds, such as 3-chloropropyl p-toluenesulfonate, in the synthesis of kinase inhibitors. acs.org In one synthetic route, methyl vanillate (B8668496) is reacted with 3-chloropropyl p-toluenesulfonate to introduce the 3-chloropropoxy group. acs.org This intermediate then undergoes further transformations to yield the final kinase inhibitor. acs.org This highlights the versatility of the 3-chloropropyl tosylate moiety in building complex molecular architectures for targeted therapies.

The reaction conditions for these alkylations typically involve a base to deprotonate the amine nitrogen of the piperazine, making it a more potent nucleophile. The choice of solvent and temperature can be optimized to achieve high yields and minimize side reactions.

Table 1: Examples of Pharmaceutical Intermediates Synthesized Using 3-Chloropropyl Moiety Precursors

| Starting Material | Reagent | Product/Intermediate | Therapeutic Area of Final Drug |

| 1-(3-Chlorophenyl)piperazine hydrochloride | 1-Bromo-3-chloropropane | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | CNS Agents |

| Methyl vanillate | 3-Chloropropyl p-toluenesulfonate | 4-(3-Chloropropoxy)-3-methoxybenzoate intermediate | Kinase Inhibitors |

| Note: this compound can serve as a more reactive alternative to 1-bromo-3-chloropropane. |

Advanced Characterization and Theoretical Computational Studies

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental to the characterization of 3-Chloropropyl p-tolyl sulfone, confirming its structure and monitoring its transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural analysis. In the ¹H NMR spectrum of a related compound, cyclopropyl (B3062369) p-tolyl sulfone, distinct signals are observed for the aromatic protons of the p-tolyl group and the protons of the cyclopropyl ring. datapdf.com For instance, the methyl protons of the p-tolyl group typically appear as a singlet around 2.45 ppm, while the aromatic protons show a characteristic pattern in the 7.5 ppm region. datapdf.com Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon framework of sulfone derivatives. acs.org The resonances of each species in a reaction mixture, including starting materials, intermediates, and products, are often well-dispersed, allowing for clear identification and quantification. cdnsciencepub.com

Infrared (IR) spectroscopy is crucial for identifying the characteristic functional groups within the molecule. The sulfone group (SO₂) exhibits strong, characteristic absorption bands. For example, in sulfone-bis-acetic acid derivatives, these bands are readily observed. okstate.edu For cyclopropyl p-tolyl sulfone, strong absorptions are noted at 1300 cm⁻¹ and 1150 cm⁻¹, which are indicative of the sulfone moiety. datapdf.com

Mass Spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For instance, the mass spectrum of a sulfone-sulfonate ester derivative shows a clear molecular ion peak, as well as fragment ions corresponding to key structural components like the p-tolyl group. cdnsciencepub.com

These spectroscopic methods are not only used for the initial characterization of this compound but are also invaluable for monitoring the progress of reactions. For example, in the synthesis of arylazo sulfones, the consumption of the starting material and the formation of products can be tracked over time. acs.org Similarly, in the oxidation of sulfides to sulfones, the ratio of sulfoxide (B87167) to sulfone can be determined at various reaction times. acs.org

Crystallographic Analysis of Related Sulfone Derivatives for Molecular Architecture

While a specific crystal structure for this compound is not detailed in the provided results, X-ray crystallography of related sulfone derivatives offers significant insights into the molecular architecture and intermolecular interactions that are likely to be present in this compound.

In another example, the crystal structure of a p-toluenesulfonamide-POSS hybrid was determined, revealing a triclinic crystal system. acs.org The analysis of bond lengths and angles in such structures provides a basis for understanding the geometry around the sulfur atom in the sulfone group. For instance, in diaminodiphenyl sulfone derivatives, the S–O bond lengths are typically in the range of 1.45 to 1.50 Å. rsc.org

These crystallographic studies on analogous compounds provide a robust framework for understanding the three-dimensional structure of this compound and how it might interact with other molecules in a condensed phase.

Computational Chemistry Approaches for Mechanistic Elucidation

Computational chemistry has become an indispensable tool for investigating the reaction mechanisms, reactivity, and electronic properties of sulfones.

Quantum Mechanical Calculations (e.g., MNDO, DFT) for Charge Distribution Analysis

Quantum mechanical calculations, such as the Modified Neglect of Diatomic Overlap (MNDO) and Density Functional Theory (DFT), are used to analyze the electronic structure and charge distribution within sulfone molecules. These methods provide insights into the reactivity of different sites within the molecule.

MNDO calculations have been applied to a variety of sulfur-containing molecules, providing information on their heats of formation and geometries. researchgate.net Although MNDO has its limitations, it can be a useful tool for initial computational screening. researchgate.netuol.de More advanced methods like DFT, often using functionals like B3LYP, offer greater accuracy. rsc.orgacs.org For instance, DFT calculations have been used to study the electronic structure of radical anions of aromatic sulfones, helping to understand their stability and cleavage reactions. rsc.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of charge distribution and intermolecular interactions.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful approach for elucidating complex reaction mechanisms involving sulfones. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely reaction pathways.

For example, DFT calculations have been used to investigate the competing mechanisms and regioselectivity of cycloaddition reactions involving phenyl vinyl sulfone. researchgate.net These calculations can identify the transition states and intermediates, helping to explain the observed product distribution. researchgate.net In the study of the cyclization of aryl 3-chloropropyl sulfones, theoretical modeling supports a mechanism involving an intermediate carbanion. rsc.org

Computational studies have also been employed to understand the mechanism of sulfone formation from the oxidation of sulfides. acs.orgacs.org Theoretical calculations, such as those using the PM3 method, have shown that the conversion of proposed intermediates to the final sulfone product is a facile process. acs.org

Prediction of Reactivity and Selectivity in Sulfone-Mediated Transformations

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. By calculating properties like activation energies and reaction energies, it is possible to forecast how a molecule like this compound will behave under different conditions.

DFT calculations have been successfully used to predict the reactivity of vinyl sulfones in reactions with thiols. rsc.org By computing the reaction energies of various possible pathways, researchers can identify the most thermodynamically favorable route. rsc.org This predictive power is also valuable in understanding the regioselective cleavage of aromatic sulfones. rsc.org

Furthermore, computational approaches can be used to predict how substituents on the aromatic ring of a sulfone will affect its reactivity. For example, in the cyclization of aryl 3-chloropropyl sulfones, a Hammett plot analysis revealed a positive ρ value, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction. rsc.org This experimental finding can be rationalized and further explored using computational models that quantify the electronic effects of different substituents.

The conductor-like screening model for real solvents (COSMO-RS) is another computational tool that has been used to predict the activity coefficients of sulfones in ionic liquids, which is important for designing separation processes. researchgate.net

Table of Spectroscopic Data for Related Sulfone Derivatives

| Compound | Spectroscopic Method | Key Observations | Reference |

| Cyclopropyl p-tolyl sulfone | ¹H NMR | Signals for p-tolyl and cyclopropyl protons | datapdf.com |

| Cyclopropyl p-tolyl sulfone | IR | Strong absorptions at 1300 and 1150 cm⁻¹ (SO₂) | datapdf.com |

| Sulfone-sulfonate ester | MS | Molecular ion peak and characteristic fragments | cdnsciencepub.com |

| p-Toluenesulfonamide-POSS hybrid | ¹³C NMR, ²⁹Si NMR | Characteristic shifts confirming structure | acs.org |

Table of Computational Methods and Their Applications

| Computational Method | Application | Key Findings | Reference(s) |

| MNDO | Geometry and electronic structure of sulfones | Provides initial structural and electronic insights | researchgate.netuol.de |

| DFT (B3LYP) | Radical anions of aromatic sulfones | Elucidates stability and bond cleavage | rsc.org |

| DFT (B3LYP) | Diastereoselective alkylation of γ-sultams | Provides stereoelectronic rationale for observed selectivity | acs.org |

| PM3 | Mechanism of sulfone formation | Shows facile conversion of intermediates | acs.org |

| DFT | Cycloaddition reactions of vinyl sulfones | Verifies competing mechanisms and regioselectivity | researchgate.net |

| COSMO-RS | Activity coefficients of sulfones in ionic liquids | Predicts solubility and aids in process design | researchgate.net |

Future Research Directions and Synthetic Innovations

Exploration of Novel Reaction Conditions for Enhanced Selectivity and Yield

The pursuit of more efficient and selective syntheses of 3-Chloropropyl p-tolyl sulfone and its derivatives is a key area of ongoing research. Traditional methods are being re-evaluated and novel approaches are being explored to improve reaction outcomes.

A primary focus is the development of greener and more economical catalytic systems. For instance, the use of solid acids as catalysts in Friedel-Crafts sulfonylation reactions presents an eco-friendly alternative for sulfone synthesis. mdpi.com Research into heterogeneous catalysts, such as chloroaluminate ionic liquids immobilized on magnetic nanoparticles, has shown promise in promoting Friedel-Crafts sulfonylation with high product selectivity and yield under solvent-free conditions. mdpi.com This approach offers advantages like reduced use of aromatic compounds and easier catalyst recovery and recycling. mdpi.com

Furthermore, advancements in one-pot, three-component synthesis strategies are streamlining the production of complex sulfones. rsc.org These methods, which can combine an aryl halide, a sulfonyl unit, and an electrophilic coupling partner in a single reaction vessel, obviate the need for the isolation of intermediates and often utilize milder reaction conditions. rsc.org The exploration of palladium-catalyzed aminosulfonylation processes is a particularly promising avenue within this strategy. rsc.org

Future investigations will likely focus on optimizing these novel conditions, including the fine-tuning of catalysts, solvent systems, and reaction temperatures to maximize yield and selectivity for the synthesis of this compound and related compounds.

Development of Asymmetric Synthetic Applications Involving this compound

The development of asymmetric synthetic methods is a cornerstone of modern organic chemistry, and this compound is emerging as a valuable building block in this field. Its chemical structure offers opportunities for the creation of chiral molecules with high stereocontrol.

A key area of exploration is the use of the p-tolyl group as a chiral auxiliary. In certain reactions, the steric and electronic properties of the p-tolyl group can influence the stereochemical outcome of a reaction at a nearby reactive center. For example, in atroposelective N-arylation reactions, a π,π-stabilizing interaction between the p-tolyl group of a chiral auxiliary and an aromatic part of a substrate has been proposed to control chemoselectivity. nih.gov This principle could be extended to reactions involving this compound to induce asymmetry.

Furthermore, the sulfone moiety itself can participate in stereoselective transformations. Carbanions stabilized by an α-sulfone group are widely used reagents in organic synthesis. thieme-connect.de By employing chiral bases or phase-transfer catalysts, it is possible to achieve enantioselective alkylations of these carbanions. The development of new chiral ligands and catalysts specifically designed to interact with the sulfone group could lead to highly efficient asymmetric syntheses.

Future research will likely focus on the design of novel chiral auxiliaries and catalysts that can effectively control the stereochemistry of reactions involving this compound, opening up new pathways to enantiomerically pure compounds for various applications.

Expansion of Applications in Multifunctional Materials Design

The unique chemical properties of this compound make it an attractive candidate for incorporation into advanced, multifunctional materials. The presence of both a reactive chloropropyl group and a stable p-tolyl sulfone moiety allows for its use as a versatile monomer or functionalizing agent in polymer chemistry.

The 3-chloropropyl group can serve as a handle for further chemical modifications through nucleophilic substitution reactions. researchgate.net This allows for the grafting of other functional groups onto a polymer backbone containing this sulfone, leading to materials with tailored properties. For example, it could be used to introduce cross-linking sites, modify solubility, or attach biologically active molecules.

The sulfone group itself imparts desirable characteristics to polymers, such as thermal stability and specific solubility profiles. Research into polysiloxanes has demonstrated that the incorporation of various functional groups, including chloropropyl moieties, can be achieved through controlled ring-opening polymerization. researchgate.net This allows for the precise synthesis of polymers with well-defined architectures and functionalities.

Future work in this area will likely involve the synthesis and characterization of new polymers and copolymers incorporating this compound. The exploration of its use in creating materials for applications such as specialty coatings, membranes, and advanced composites is a promising frontier.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. The integration of experimental techniques with computational modeling provides a powerful toolkit for elucidating complex reaction pathways.

Experimental studies, such as kinetic analysis and crossover experiments, can provide valuable data on reaction rates and the nature of intermediates. For instance, studies on related sulfone systems have utilized these methods to distinguish between different mechanistic possibilities, such as radical-chain, ion-pair, and sigmatropic rearrangement pathways. researchgate.net

Computational approaches, particularly density functional theory (DFT) calculations, can offer detailed insights into the electronic structure of reactants, transition states, and intermediates. researchgate.net These calculations can help to rationalize observed reactivity and selectivity, and to predict the feasibility of new reaction pathways. For example, computational studies can be used to model the transition states of nucleophilic substitution reactions at the chloropropyl group or electrophilic aromatic substitution on the p-tolyl ring.

By combining experimental and computational data, researchers can build comprehensive models of reaction mechanisms. This integrated approach will be instrumental in advancing the synthetic utility of this compound, enabling the development of more efficient, selective, and predictable chemical transformations.

Q & A

Q. What strategies mitigate hydrolysis of this compound in aqueous environments during biological assays?

- Methodological Answer : Stabilize the compound using buffered solutions (pH 6–7) and low temperatures (4°C). Add radical scavengers (e.g., BHT) to inhibit oxidative cleavage. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.